Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
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Description
Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Photorefractive Polymers
Research into azo polymers, such as the work by Meng et al. (1996), explores the cooperative motion of polar side groups in amorphous polymers, which could be relevant for understanding the optical storage capabilities of similar compounds to Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate. These polymers exhibit photoinduced birefringence, suggesting applications in reversible optical storage and photonic devices (Meng, Natansohn, Barrett, & Rochon, 1996).
Liquid Crystalline Materials
Ahmed et al. (2019) investigated Schiff base/ester liquid crystals with varying lateral substituents, showcasing how modifications in molecular structure affect mesophase behavior and stability. This study offers insights into the design of liquid crystalline materials with specific phase behaviors, potentially guiding the development of materials with tailored optical and electronic properties (Ahmed, Hagar, El-Sayed, & Alnoman, 2019).
Ferroelectric Liquid Crystalline Polysiloxanes
Research by Hsiue and Chen (1995) on ferroelectric side chain liquid crystalline polysiloxanes highlights the synthesis and thermal properties of materials based on phenyl ester mesogen and oligo(oxyethylene) spacers. These materials exhibit a rich mesomorphic behavior, including various smectic phases, indicating potential for use in advanced display technologies and optoelectronic devices (Hsiue & Chen, 1995).
Green Synthesis Approaches
Bhat, Shalla, and Dongre (2015) developed an efficient, green synthesis protocol for pyrano[2,3-d]pyrimidine derivatives, utilizing microwave irradiation. This approach emphasizes the importance of environmentally friendly synthesis methods for complex organic molecules, potentially relevant to synthesizing compounds like this compound (Bhat, Shalla, & Dongre, 2015).
Antitrypanosomal Compounds
Ayyari et al. (2013) identified compounds with potent in vitro activity against Trypanosoma brucei, the causative agent of sleeping sickness. While focusing on different chemical classes, this research underscores the potential for discovering new therapeutic agents from synthetic compounds with specific structural motifs (Ayyari et al., 2013).
properties
IUPAC Name |
methyl 4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-18(21)14-6-4-13(5-7-14)17(20)19-9-8-16(15-3-2-11-25-15)26(22,23)12-10-19/h2-7,11,16H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRAAHOMMOSROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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